molecular formula C7H17ClN2O2S B1436471 N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride CAS No. 2031242-34-7

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

Cat. No.: B1436471
CAS No.: 2031242-34-7
M. Wt: 228.74 g/mol
InChI Key: XUCNPDPUADKUTR-HHQFNNIRSA-N
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Description

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride is a chemical compound with the molecular formula C7H16N2O2S·HCl It is a derivative of cyclohexylamine, where the amino group is substituted with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride typically involves the reaction of cyclohexylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of sulfonamide derivatives.

Scientific Research Applications

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
  • N-[(1S,2S)-2-aminocyclohexyl]methanesulfonamide

Uniqueness

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (1S,2R) configuration may result in different interactions with molecular targets compared to other stereoisomers, leading to distinct effects and applications.

Properties

IUPAC Name

N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-5-3-2-4-6(7)8;/h6-7,9H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCNPDPUADKUTR-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@H]1CCCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
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N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
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N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
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N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
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N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride
Reactant of Route 6
N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride

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